

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Tert-butyl-1,3-diisopropylisourea**

Cat. No.: **B031140**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tert-butyl-1,3-diisopropylisourea is a sterically hindered O-alkylisourea that serves as a valuable reagent in organic synthesis. Its unique structural features make it particularly useful for the esterification of carboxylic acids, especially for the introduction of the bulky tert-butyl protecting group. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Tert-butyl-1,3-diisopropylisourea**, with a focus on its role in the preparation of pharmaceutical intermediates. Detailed experimental protocols for its synthesis and a representative esterification reaction are provided, along with a discussion of its reaction mechanism.

Introduction

2-Tert-butyl-1,3-diisopropylisourea, also known as O-tert-Butyl-N,N'-diisopropylisourea, is a versatile reagent in organic chemistry.^{[1][2]} Its sterically demanding tert-butyl and isopropyl groups confer unique reactivity and selectivity, making it an effective tool for challenging chemical transformations.^[2] This compound is particularly recognized for its ability to facilitate the formation of tert-butyl esters from carboxylic acids under mild conditions, a crucial step in many synthetic routes within drug development.^{[3][4][5]} It has been identified as a key intermediate in the synthesis of complex molecules such as 5-Oxo Atorvastatin tert-Butyl Ester and the antifungal natural product Citrafungin A.^{[3][6][7]} This guide aims to consolidate the

available technical information on **2-Tert-butyl-1,3-diisopropylisourea** to support its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Tert-butyl-1,3-diisopropylisourea** is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of **2-Tert-butyl-1,3-diisopropylisourea**

Property	Value	Reference(s)
CAS Number	71432-55-8	[1][2][8]
Molecular Formula	C ₁₁ H ₂₄ N ₂ O	[1][6]
Molecular Weight	200.32 g/mol	[1][2]
Appearance	Colorless to almost colorless clear liquid	[2][3]
Boiling Point	61 °C at 10 mmHg	[3][6]
Density	0.89 ± 0.1 g/cm ³ (Predicted)	[6]
Refractive Index	1.4240 - 1.4280	[6]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[3][9]

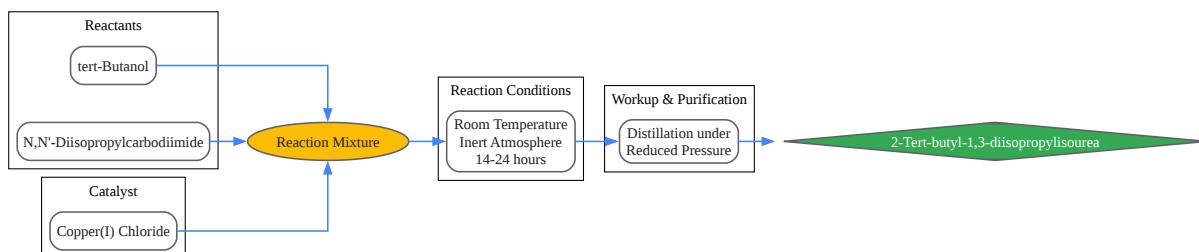
Synthesis of **2-Tert-butyl-1,3-diisopropylisourea**

The synthesis of **2-Tert-butyl-1,3-diisopropylisourea** is typically achieved through the copper(I)-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide.

Experimental Protocol

A detailed experimental protocol for the synthesis is provided below.[3]

Materials:


- N,N'-diisopropylcarbodiimide (DIC)
- tert-Butanol
- Copper(I) chloride (CuCl)
- Anhydrous solvent (e.g., dichloromethane, though the reaction can also be run neat)

Procedure:

- To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in a minimal amount of anhydrous solvent or neat, add tert-butanol (1.15 equivalents).
- Add a catalytic amount of copper(I) chloride (1 mol%).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 14-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the product can be purified by distillation under reduced pressure.

Quantitative Data: A reported synthesis using 10.0 mL (63.9 mmol) of N,N'-diisopropylcarbodiimide, 6.97 mL (73.5 mmol) of tert-butanol, and 63.4 mg (0.64 mmol) of CuCl, stirred at room temperature for 14 hours, yielded 10.4 g (51.9 mmol, 81% yield) of **2-tert-butyl-1,3-diisopropylisourea** as a colorless oil after distillation under reduced pressure (80°C, 25 mmHg).^[3]

Synthesis Workflow

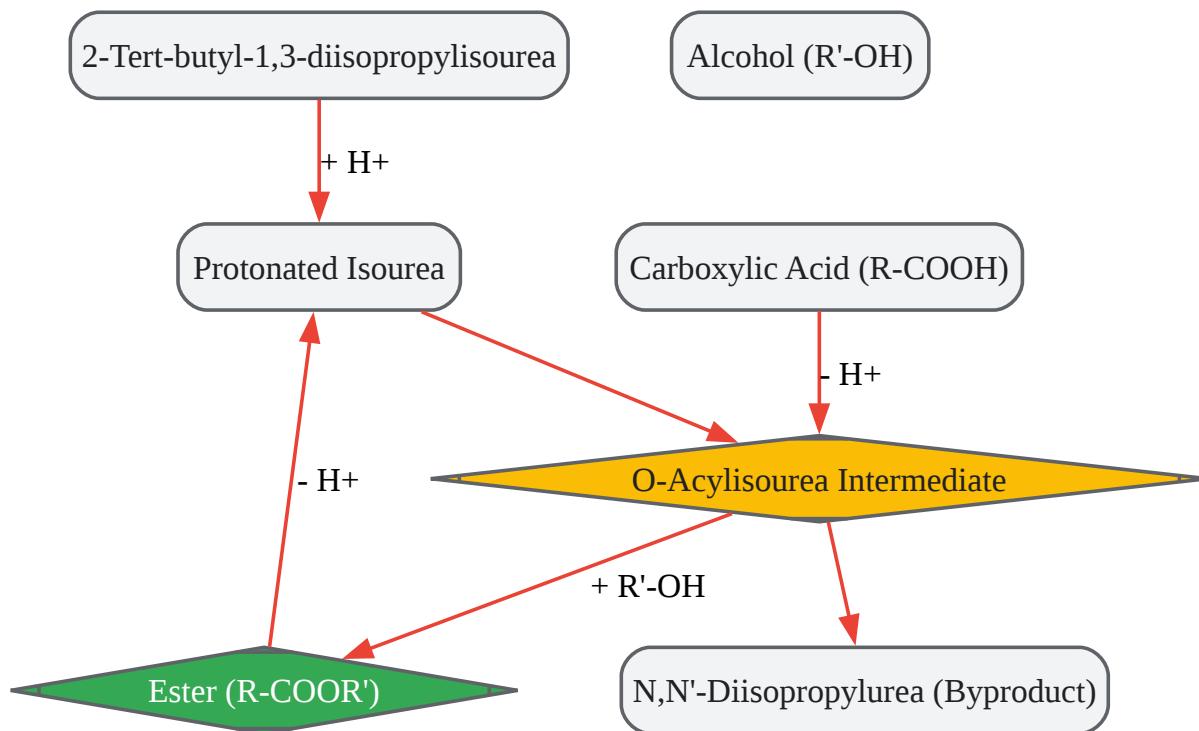
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Tert-butyl-1,3-diisopropylisourea**.

Characterization Data

- ^1H NMR (300 MHz, CDCl_3): δ 3.80-3.58 (m, 1H, CH), 3.31-2.97 (m, 1H, CH), 1.44 (s, 9H, tBu), 1.19-1.01 (m, 12H, Me_2X_2).[3]

Note: ^{13}C NMR, IR, and Mass Spectrometry data for **2-Tert-butyl-1,3-diisopropylisourea** are not readily available in the reviewed literature.


Applications in Organic Synthesis

The primary application of **2-Tert-butyl-1,3-diisopropylisourea** is as a reagent for the synthesis of tert-butyl esters from carboxylic acids. This is particularly valuable for the protection of carboxylic acid functional groups in multi-step syntheses.

Mechanism of Esterification

The esterification reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid protonates the isourea, which is then attacked by the carboxylate to form the O-acylisourea and N,N'-diisopropylurea as a byproduct. The alcohol

then attacks the activated carbonyl group of the O-acylisourea, leading to the formation of the ester and regenerating the protonated isourea. The steric hindrance of the isourea facilitates the reaction with sterically demanding alcohols like tert-butanol.

[Click to download full resolution via product page](#)

Caption: General mechanism of esterification using **2-Tert-butyl-1,3-diisopropylisourea**.

Experimental Protocol: Tert-butyl Esterification of Boc-Ser-OH

The following protocol details the use of **2-Tert-butyl-1,3-diisopropylisourea** for the tert-butyl esterification of Boc-protected serine.^{[4][5]}

Materials:

- Boc-Ser-OH
- **2-Tert-butyl-1,3-diisopropylisourea**

- Dichloromethane (anhydrous)
- Hexane
- Celite
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

Procedure:

- Dissolve Boc-Ser-OH (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0-5 °C in an ice bath.
- Add **2-Tert-butyl-1,3-diisopropylisourea** (3.0 equivalents) dropwise over 5 minutes.
- Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere.
- Monitor the reaction by TLC (e.g., 1:1 ethyl acetate:hexane).
- Upon completion, add hexane to the reaction mixture and filter through a pad of Celite to remove the precipitated urea byproduct.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., 1:1 ethyl acetate:hexane).

Quantitative Data: A reaction with 0.94 g (4.6 mmol) of Boc-Ser-OH and 3.3 mL (14.0 mmol) of **2-Tert-butyl-1,3-diisopropylisourea** in 10 mL of dichloromethane yielded 0.59 g (50% yield) of Boc-Ser-OtBu as a white solid after purification.[\[4\]](#)[\[5\]](#)

Characterization Data for Boc-Ser-OtBu:

- ^1H NMR (400 MHz, CDCl_3): δ 5.57–5.30 (m, 1H), 4.36–4.15 (m, 1H), 3.97–3.79 (m, 2H), 2.57–2.34 (m, 1H), 1.51–1.41 (m, 18H).[4][5]
- ^{13}C NMR (101 MHz, CDCl_3): δ 169.9 (2 C), 82.8, 80.3, 64.3, 56.5, 28.4 (3 C), 28.1 (3 C).[4][5]

Role in Pharmaceutical Synthesis

2-Tert-butyl-1,3-diisopropylisourea has been cited as a reagent in the synthesis of intermediates for the blockbuster drug Atorvastatin and the natural product Citrafungin A.[3][6][7] However, specific and detailed experimental protocols for these applications are not readily available in the public domain. The general principle involves the esterification of a carboxylic acid moiety within the synthetic precursors of these complex molecules.

Note: While the use of **2-Tert-butyl-1,3-diisopropylisourea** in these syntheses is documented, the lack of detailed public protocols prevents their inclusion in this guide.

Biological Activity

There are indications that **2-Tert-butyl-1,3-diisopropylisourea** may exhibit biological activity. It has been described as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[9][10] This enzyme is a key target for antiviral drug development against HCV. The proposed mechanism involves the binding of the compound to the active site of the polymerase, preventing the necessary conformational changes for RNA synthesis.[10]

Note: Specific quantitative data, such as IC_{50} values, and detailed protocols for biological assays of **2-Tert-butyl-1,3-diisopropylisourea** as an HCV NS5B polymerase inhibitor are not available in the reviewed literature.

Safety and Handling

2-Tert-butyl-1,3-diisopropylisourea should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[11] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation.[1]

Conclusion

2-Tert-butyl-1,3-diisopropylisourea is a valuable and highly effective reagent for the synthesis of tert-butyl esters, particularly in the context of complex molecule synthesis for drug development. Its sterically hindered nature provides a unique advantage in specific chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and a key application, supported by experimental protocols and characterization data. While its role in the synthesis of important pharmaceutical agents is noted, further detailed procedural information would be beneficial for the scientific community. Similarly, a more in-depth quantitative characterization of its potential biological activities would be a valuable area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-tert-Butyl-1,3-diisopropylisourea | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA | 71432-55-8 [chemicalbook.com]
- 4. O-tert-Butyl-N,N'-diisopropylisourea | 71432-55-8 | TCI AMERICA [tcichemicals.com]
- 5. TCI Practical Example: tert-Butyl Esterification Utilizing the Isourea Derivative | TCI AMERICA [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-tert-Butyl-1,3-diisopropylisourea | 71432-55-8 | FB53703 [biosynth.com]
- 10. 2-tert-Butyl-1,3-diisopropylisourea | CymitQuimica [cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031140#what-is-2-tert-butyl-1-3-diisopropylisourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com